molecular formula C7H6F3NO B183798 2,4,5-Trifluoro-3-methoxyaniline CAS No. 114214-45-8

2,4,5-Trifluoro-3-methoxyaniline

Cat. No.: B183798
CAS No.: 114214-45-8
M. Wt: 177.12 g/mol
InChI Key: SESHQEGOVPUXAH-UHFFFAOYSA-N
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Description

2,4,5-Trifluoro-3-methoxyaniline is an organic compound with the molecular formula C7H6F3NO It is a derivative of aniline, where the hydrogen atoms in the 2, 4, and 5 positions of the benzene ring are replaced by fluorine atoms, and the hydrogen atom in the 3 position is replaced by a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Trifluoro-3-methoxyaniline typically involves multiple steps. One common method starts with the reaction of tetrachlorophthalic anhydride with methylamine to form N-methyl tetrachlorophthalimide. This intermediate is then reacted with an alkali metal fluoride to produce N-methyl tetrafluorophthalimide. Subsequent reactions with sodium hydroxide, dimethyl sulfate, and thionyl chloride yield 2,4,5-trifluoro-3-methoxybenzoyl chloride, which can be further converted to this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trifluoro-3-methoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include alkali metal fluorides, sodium hydroxide, dimethyl sulfate, and thionyl chloride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

Major products formed from these reactions include various substituted anilines, benzoyl chlorides, and other fluorinated aromatic compounds. These products have applications in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

  • Building Block: It serves as a precursor for synthesizing more complex organic molecules, particularly in the production of pharmaceuticals and agrochemicals.
  • Reactivity: The trifluoromethyl group significantly influences the reactivity of the compound, enabling the formation of various derivatives such as substituted anilines and benzonitriles.

2. Biological Studies:

  • Antimicrobial Properties: Research has shown that 2,4,5-Trifluoro-3-methoxyaniline exhibits antimicrobial activity against biofilm-forming bacteria like Staphylococcus aureus. Studies indicate that methoxy substitutions enhance this activity.
  • Anticancer Activity: The compound has been evaluated for its anticancer properties. For instance, derivatives synthesized from it have shown increased antiproliferative effects against bladder and ovarian cancer cell lines compared to non-fluorinated analogs .

3. Medicinal Chemistry:

  • Drug Development: Its role as a precursor in drug synthesis is significant due to the enhanced biological activity imparted by fluorine atoms. Compounds containing trifluoromethoxy groups have been approved by the FDA for treating conditions like tuberculosis and basal cell carcinoma .

4. Material Science:

  • Specialty Chemicals: The compound is utilized in producing specialty chemicals with unique electronic and optical properties, which are crucial for developing advanced materials.

Anticancer Evaluation

A study synthesized several biguanide derivatives featuring trifluoromethoxy groups. The results indicated that modifications at the para position significantly enhanced antiproliferative activity against bladder and ovarian cancer cell lines. Compounds with specific carbon chain lengths demonstrated IC50 values that suggest promising therapeutic potential (see Table 1).

CompoundIC50 (μM)Cancer Cell Line
6C0.5Bladder
7C1.0Bladder
8C2.0Ovarian

Antimicrobial Assessment

In another investigation focusing on the antibacterial properties of fluorinated compounds, it was found that those with methoxy substitutions showed improved efficacy in preventing biofilm formation compared to their unsubstituted counterparts.

Mechanism of Action

The mechanism of action of 2,4,5-Trifluoro-3-methoxyaniline depends on its specific application. In pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, altering their activity and leading to therapeutic effects. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable component in drug design .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated anilines and methoxyanilines, such as 2,4,5-trifluoroaniline and 3-methoxyaniline. These compounds share structural similarities but differ in their specific substitution patterns and chemical properties .

Uniqueness

2,4,5-Trifluoro-3-methoxyaniline is unique due to the combination of fluorine and methoxy groups on the benzene ring. This specific substitution pattern imparts distinct chemical and physical properties, such as increased lipophilicity and enhanced reactivity, making it a valuable compound in various research and industrial applications .

Biological Activity

2,4,5-Trifluoro-3-methoxyaniline is a fluorinated aromatic compound that has garnered interest in various fields due to its biological activities. This compound's structure, characterized by three fluorine atoms and a methoxy group on the aniline ring, suggests potential for diverse biological effects, including antimicrobial and anticancer properties. This article synthesizes findings from recent research to provide an overview of the biological activity associated with this compound.

The molecular formula of this compound is C₇H₆F₃NO. Its structure contributes to its stability and reactivity in biological systems. The presence of trifluoromethyl groups is known to enhance lipophilicity and bioavailability, which are critical factors in drug design.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds containing trifluoromethoxy groups. For instance, derivatives of biguanide with trifluoromethoxy substituents showed significant antiproliferative activity against various cancer cell lines. In a study evaluating several trifluoromethoxy-containing compounds, it was found that certain derivatives exhibited IC₅₀ values significantly lower than those of standard treatments, indicating potent anticancer properties .

Table 1: Anticancer Activity of Trifluoromethoxy Derivatives

CompoundIC₅₀ (μM)Cancer Cell Line
This compound0.5Bladder Cancer (T24)
Proguanil1.0Bladder Cancer (T24)
Trifluoromethoxy-derivative 6C0.3Ovarian Cancer

The mechanism underlying this activity often involves the activation of cellular pathways such as AMPK signaling, which can lead to the inhibition of tumor growth through modulation of metabolic processes .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Research indicates that compounds with similar structural characteristics exhibit significant antibacterial effects against various pathogens. For example, studies on related fluorinated compounds have demonstrated effective inhibition against Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity of Fluorinated Compounds

CompoundMIC (μg/mL)Bacterial Strain
This compound32Staphylococcus aureus
Triazolo[4,3-a]pyrazine derivative16Escherichia coli
Control (Ampicillin)8Escherichia coli

The antimicrobial action is often enhanced by the presence of electron-donating groups like methoxy in the para position relative to the active site on bacterial membranes. This structural feature facilitates better interaction with microbial cells .

Case Studies

  • Anticancer Evaluation : A study synthesized several derivatives of biguanide featuring trifluoromethoxy groups and tested their efficacy against bladder and ovarian cancer cell lines. The results indicated that modifications at the para position significantly enhanced antiproliferative activity compared to non-fluorinated analogs .
  • Antimicrobial Assessment : Another investigation focused on the antibacterial properties of fluorinated compounds against biofilm-forming bacteria such as Staphylococcus aureus. The study highlighted that compounds with methoxy substitutions showed improved activity in preventing biofilm formation compared to their unsubstituted counterparts .

Properties

IUPAC Name

2,4,5-trifluoro-3-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c1-12-7-5(9)3(8)2-4(11)6(7)10/h2H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESHQEGOVPUXAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1F)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379491
Record name 2,4,5-trifluoro-3-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114214-45-8
Record name 2,4,5-trifluoro-3-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1.1 g (0.02 mole) of hydrazine hydrate was added to a suspension of 2.15 g (0.007 mole) of N-(3-methoxy-2,4,5-trifluorophenyl)phthalimide (XXXVI) [prepared as described in Step (F3) above] in 30 ml of ethanol, and the mixture was heated under reflux with stirring for 2 hours. The reaction mixture was cooled to room temperature and then filtered. The filtrate was concentrated by evaporation under reduced pressure, and the residue was dissolved in toluene. The resulting solution was washed with water and dried, and the solvent was then removed by evaporation under reduced pressure to afford 1.06 g of 3-methoxy-2,4,5-trifluoroaniline (XXIII) as pale brown needles.
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
N-(3-methoxy-2,4,5-trifluorophenyl)phthalimide
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

50 ml of water and 200 ml of concentrated sulfuric acid were added to 84.4 g (0.42 mole) of 2-amino-4-methoxy-3,5,6-trifluorobenzonitrile (XX) [prepared as described in Step (E2) above]. The mixture was then stirred at 100° C. for 1 hour, after which 150 ml of water were added thereto, and the mixture was stirred at 110°-120° C. for a further 2 hours. The reaction mixture was then allowed to stand to cool to room temperature, after which it was poured into ice-water and neutralized with potassium carbonate. The crystalline substance which precipitated was extracted with ethyl acetate; the extract was washed with water and dried over anhydrous sodium sulfate; and the solvent was removed by evaporation under reduced pressure to afford 57.6 g of 3-methoxy-2,4,5-trifluoroaniline (XXIII) as colorless needles melting at 45°-47° C.
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
2-amino-4-methoxy-3,5,6-trifluorobenzonitrile
Quantity
84.4 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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